Fragment-Based Drug Discovery: Co-crystal Structure with SARS-CoV-2 Main Protease (PDB 7KVR)
N4,N4-Dimethylpyridine-2,4-diamine has been experimentally validated as a fragment hit against the SARS-CoV-2 main protease (Mpro) in a fragment screen, with its binding mode elucidated by X-ray crystallography (PDB ID: 7KVR) [1]. In contrast, a search of the Protein Data Bank reveals no experimentally determined co-crystal structures for the direct analogs 2,4-diaminopyridine (CAS 461-88-1) or 4-dimethylaminopyridine (CAS 1122-58-3) bound to SARS-CoV-2 Mpro [2]. This structural evidence provides a unique, quantifiable differentiation in a therapeutically relevant target, positioning the compound as a validated starting point for antiviral lead optimization.
| Evidence Dimension | Presence of experimental co-crystal structure with SARS-CoV-2 main protease (Mpro) |
|---|---|
| Target Compound Data | Yes; PDB ID 7KVR, resolution not specified in source |
| Comparator Or Baseline | 2,4-Diaminopyridine (CAS 461-88-1) and 4-Dimethylaminopyridine (DMAP, CAS 1122-58-3) |
| Quantified Difference | Target compound has a validated structure; comparators have no such entry in the PDB for this target. |
| Conditions | X-ray crystallography; fragment library screening against SARS-CoV-2 Mpro |
Why This Matters
Validated structural engagement of a high-priority viral target provides a concrete, de-risked starting point for medicinal chemistry optimization, which is not available for the closest analogs.
- [1] Protein Data Bank Japan (PDBj). (2020). PDB Entry 7KVR: SARS-CoV-2 Main protease immature form - FMAX Library E09 fragment. Retrieved from https://pdbjlvh1.pdbj.org/emnavi/quick.php?id=pdb-7kvr View Source
- [2] RCSB Protein Data Bank. (n.d.). Search results for '2,4-diaminopyridine' and '4-dimethylaminopyridine' with SARS-CoV-2. No entries found. https://www.rcsb.org/ View Source
